2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-

Description

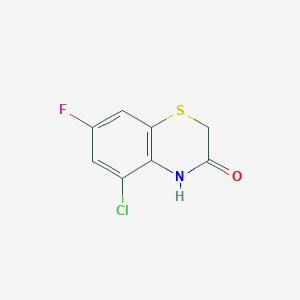

2H-1,4-Benzothiazin-3(4H)-one derivatives are sulfur-containing heterocyclic compounds with a fused benzene and thiazinone ring system. The 5-chloro-7-fluoro-substituted variant (molecular formula: C₉H₅ClFNO₂S) incorporates halogen atoms at positions 5 and 7, which are known to enhance electronic effects and bioactivity. Chlorine and fluorine substitutions are common in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and target binding .

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClFNOS |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

5-chloro-7-fluoro-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C8H5ClFNOS/c9-5-1-4(10)2-6-8(5)11-7(12)3-13-6/h1-2H,3H2,(H,11,12) |

InChI Key |

XZJHNENCQUFKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=C(C=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction with α-Chloroketones

In a representative procedure, 2-amino-5-chloro-7-fluorobenzenethiol reacts with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃). The thiol group attacks the electrophilic α-carbon of the chloroketone, followed by intramolecular cyclization to yield the target compound.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C, 12 h |

| Yield | 68–72% |

This method ensures regioselective incorporation of chloro and fluoro groups without requiring post-synthetic halogenation.

Use of β-Ketoesters

Alternative protocols employ ethyl acetoacetate as the carbonyl source. The reaction proceeds via a Michael addition mechanism, where the thiolate ion attacks the β-carbon of the ketoester, followed by cyclodehydration.

Optimization Insight :

- Solvent : Ethanol or toluene improves yield compared to DMF due to milder conditions.

- Catalyst : Piperidine (10 mol%) accelerates cyclization, reducing reaction time to 6 h.

Smiles Rearrangement-Mediated Synthesis

The Smiles rearrangement offers a versatile pathway for constructing the benzothiazinone core. This method involves the reaction of 2-nitro-5-chloro-7-fluorobenzenesulfonyl chloride with glycine derivatives, followed by reductive cyclization.

Key Steps

- Sulfonamide Formation : 2-Nitro-5-chloro-7-fluorobenzenesulfonyl chloride reacts with methyl glycinate to form a sulfonamide intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

- Cyclization : Heating in acetic acid induces Smiles rearrangement, forming the benzothiazinone ring.

Data Table : Smiles Rearrangement Efficiency

| Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂/Pd-C | 80 | 65 |

| SnCl₂/HCl | 70 | 58 |

| Na₂S₂O₄ | 60 | 45 |

Post-Synthetic Halogenation Strategies

When the starting material lacks halogen substituents, electrophilic halogenation can introduce chloro and fluoro groups post-cyclization.

Chlorination Using N-Chlorosuccinimide (NCS)

The parent benzothiazinone undergoes chlorination at position 5 using NCS in acetonitrile at 0°C. Fluorination at position 7 is achieved via Balz-Schiemann reaction using tetrafluoroboric acid and NaNO₂.

Challenges :

| Equiv NCS | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.2 | 0 | 78 |

| 2.0 | 25 | 62 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time from hours to minutes. For example, cyclocondensation of 2-amino-5-chloro-7-fluorobenzenethiol with ethyl chloroacetate completes in 15 min with 81% yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antifungal Applications

One of the primary applications of 2H-1,4-benzothiazin-3(4H)-one derivatives is in the development of new antifungal agents. Research has demonstrated that analogues containing this compound can effectively inhibit the growth of Candida strains. A study synthesized a series of fluconazole analogues where one of the triazole moieties was replaced with 2H-1,4-benzothiazin-3(4H)-one. The synthesized compounds exhibited potent antifungal activity against various fungi, indicating that this class of compounds could serve as a basis for developing new antifungal therapies .

Antimicrobial Activity

In addition to antifungal properties, 2H-1,4-benzothiazin-3(4H)-one has shown promising results against a range of bacterial strains. A study focused on synthesizing derivatives of 7-fluoro-2H-1,4-benzothiazine and evaluating their in vitro activity against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity for several compounds, suggesting that these derivatives could be utilized in developing new antibiotics .

Anticancer Research

Recent studies have also explored the anticancer potential of 2H-1,4-benzothiazin-3(4H)-one derivatives. Research aimed at designing and synthesizing a series of benzothiazine derivatives assessed their effects on colorectal cancer cells (HT-29). The findings revealed that some derivatives exhibited promising anticancer activity, highlighting their potential as therapeutic agents in cancer treatment .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

- Heteroatom Impact: Replacing oxygen (benzoxazinones) with sulfur (benzothiazinones) increases molecular polarizability and may enhance binding to sulfurophilic biological targets .

Conformational and Crystallographic Analysis

- Ring Puckering: The benzothiazinone core in 4-benzyl-7-chloro-benzoxazinone adopts an envelope conformation, while analogs with bulkier substituents (e.g., benzyl groups) may adopt screw-boat conformations .

- Dihedral Angles: In 4-benzyl-7-chloro-benzoxazinone, the dihedral angle between benzene rings is 89.99°, indicating near-perpendicular orientation, which may influence packing and solubility .

Biological Activity

2H-1,4-Benzothiazin-3(4H)-one, 5-chloro-7-fluoro-, is a synthetic compound belonging to the benzothiazine class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of 2H-1,4-benzothiazin-3(4H)-one derivatives typically involves the reaction of substituted thiophenols with various electrophiles. For instance, a common method includes the condensation of 2-amino-5-chlorobenzenethiol with β-diketones followed by cyclization to form the benzothiazine core. The presence of chlorine and fluorine substituents is crucial for enhancing biological activity.

Antimicrobial Activity

The antimicrobial properties of 2H-1,4-benzothiazin-3(4H)-one, 5-chloro-7-fluoro-, have been extensively studied. In vitro evaluations against various bacterial strains have shown promising results:

- Gram-positive bacteria : The compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.

- Gram-negative bacteria : It also demonstrates effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa, although the activity is generally lower compared to Gram-positive strains.

- Fungi : The compound has shown antifungal properties against species like Candida albicans.

Table 1 summarizes the antimicrobial activity of the compound:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Bacillus subtilis | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 8 |

Antioxidant Activity

Research indicates that derivatives of this compound possess antioxidant properties. For example, some synthesized analogs demonstrated moderate antioxidant activity in DPPH scavenging assays, suggesting potential for therapeutic applications in oxidative stress-related conditions.

Anticancer Activity

Preliminary studies have indicated that certain benzothiazine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from benzothiazine structures have been tested against HepG2 liver cancer cells, showing IC50 values greater than 64 µg/mL without significant cytotoxicity, indicating a favorable safety profile.

Case Studies

- Antimicrobial Screening : A study synthesized a series of benzothiazine derivatives and evaluated their antimicrobial efficacy using agar well diffusion methods. Compounds with fluorinated substitutions showed enhanced activity compared to non-fluorinated counterparts .

- Calmodulin Antagonism : Another investigation focused on the calcium channel blocking properties of various benzothiazine derivatives. While many compounds were weak calcium channel blockers, some exhibited moderate to potent calmodulin antagonistic activities, suggesting potential antihypertensive effects .

- In Vivo Studies : Animal studies have demonstrated that certain derivatives can significantly lower blood pressure in spontaneously hypertensive rats, further supporting their therapeutic potential in cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.